6,8-Dimethylquinoline
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6,8-Dimethylquinoline, such as 6,8-dimethoxy-1,3-dimethylisoquinoline, has been accomplished through various innovative methods. A notable approach is the microwave-assisted 6π-azaelectrocyclization, which has proven to be an efficient strategy for constructing the quinoline core. For instance, the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved using a C–H activation/alkenylation strategy, highlighting an efficient route to these heterocycles with significant yields (Kaufman et al., 2018); (Fonzo et al., 2019).
Molecular Structure Analysis
The molecular structure of 6,8-Dimethylquinoline derivatives has been extensively analyzed through X-ray crystallography among other techniques. Studies on derivatives such as 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines have confirmed their structure, further illuminating the versatile nature of the quinoline scaffold in facilitating various functional group modifications (Outt et al., 1998).
Chemical Reactions and Properties
6,8-Dimethylquinoline and its derivatives undergo a range of chemical reactions, underlining their reactivity and applicability in synthetic chemistry. Reactions such as the Ruthenium-catalyzed C–H activation have been utilized in the synthesis processes, demonstrating the compound's versatility in forming complex structures efficiently (Fonzo et al., 2019).
Scientific Research Applications
Biological Activity and Therapeutic Potential
Alzheimer's Disease : 8-Hydroxyquinolines, including variants like 6,8-Dimethylquinoline, have potential in Alzheimer's disease treatment. They can act as metal chaperones, disaggregating amyloid plaques and inhibiting harmful redox chemistry associated with copper and amyloid-β peptide interactions, suggesting a basis for neuroprotective and regenerative effects (Kenche et al., 2013).
Antitumor Activity : A derivative, 2-quinoline-2-yl-1,3-tropolone, shows promising antitumor activity in lung cancer models, suggesting its potential for clinical application in cancer therapy (Lukbanova et al., 2022).
Neural Stem Cell Proliferation : 2-[(dimethylamino)methyl]-8-hydroxyquinoline, a related compound, enhances neural stem cell self-renewal and neurite outgrowth, stimulating neurogenesis via the NADPH oxidase signaling pathway. This highlights its potential in neuro-regenerative applications for dementias (Haigh et al., 2016).
Environmental and Ecological Studies
- Aquatic Toxicology : Studies on the uptake and biotransformation of 6,8-Dimethylquinoline in rainbow trout provide insights into its environmental behavior and potential ecological impact. It's shown to be readily bioconcentrated in fish tissue, with specific metabolites identified (Birkholz et al., 1989).
Drug Development and Pharmacology
- 8-Aminoquinoline Therapy : While not directly related to 6,8-Dimethylquinoline, the development and therapeutic principles of 8-aminoquinolines offer insights applicable to related compounds. They show potential against various diseases, including malaria, although challenges in toxicity remain (Baird, 2019).
Safety And Hazards
When handling 6,8-Dimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Future Directions
Quinoline and its derivatives continue to be applied to create compounds with wide-ranging pharmacological activities . There is an expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This suggests that future directions may involve the development of more environmentally friendly synthesis methods for 6,8-Dimethylquinoline and other quinoline derivatives.
properties
IUPAC Name |
6,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZSSWLXBLSQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870975 | |
Record name | 6,8-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethylquinoline | |
CAS RN |
2436-93-3 | |
Record name | 6,8-Dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.